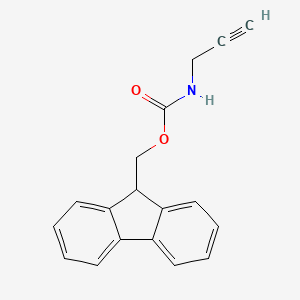
(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate
Descripción general
Descripción
“(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate” is a chemical compound with the molecular formula C18H15NO2 . It is a compound that contains a total of 38 bonds, including 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 (thio-) carbamate .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 38 bonds, 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 (thio-) carbamate .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 277.32 . It has a predicted boiling point of 461.2±28.0 °C and a predicted density of 1?±.0.06 g/cm3 . The pKa is predicted to be 10.61±0.46 .Aplicaciones Científicas De Investigación
FMPC is used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In organic synthesis, FMPC is used as a protecting group for a variety of functional groups, including alcohols, amines, and carboxylic acids. In drug development, FMPC is used to synthesize a variety of small molecules, including peptidomimetics, heterocyclic compounds, and other drug-like molecules. In biochemistry, FMPC is used to study the structure and function of proteins, nucleic acids, and other macromolecules.
Mecanismo De Acción
The mechanism of action of FMPC is not yet fully understood, but it is believed to involve the formation of a covalent bond between the FMPC and the target molecule. This covalent bond is thought to be mediated by a variety of factors, including the structure of the target molecule, the presence of other reactive molecules, and the pH of the reaction mixture.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPC are not yet fully understood. However, it is known that FMPC can react with a variety of molecules, including proteins, nucleic acids, and other macromolecules. In addition, FMPC is known to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPC has several advantages for lab experiments, including its low toxicity, high stability, and low cost. Additionally, FMPC can be used in a variety of different reactions, including organic synthesis, drug development, and biochemistry. However, FMPC also has some limitations, including its limited solubility in water and its reactivity with other molecules.
Direcciones Futuras
There are several potential future directions for FMPC research. One potential direction is to further investigate the biochemical and physiological effects of FMPC on various biological systems. Additionally, further research could be conducted to develop new synthesis methods for FMPC, as well as to explore new potential applications for FMPC. Finally, further research could be conducted to develop new FMPC-based drugs, as well as to explore the potential use of FMPC as a therapeutic agent.
Safety and Hazards
“(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate” is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H303 (May be harmful if swallowed) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-11-19-18(20)21-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h1,3-10,17H,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWNQUIGNHTEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127896-08-6 | |
| Record name | (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

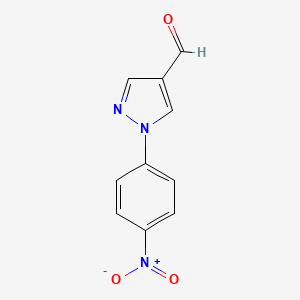
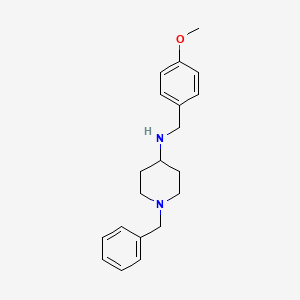
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)
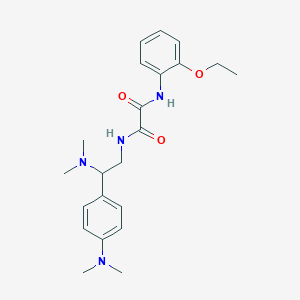
![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)
![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)
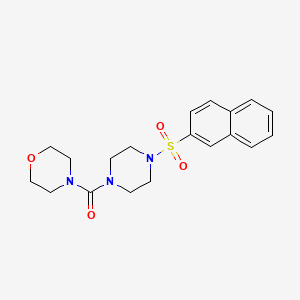

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)
![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)
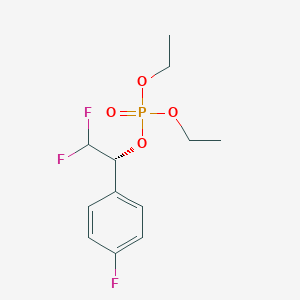


![2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952378.png)